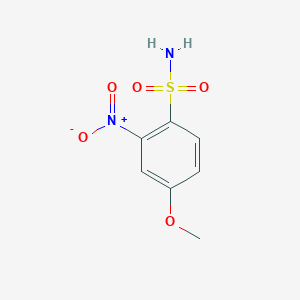

4-Methoxy-2-nitrobenzenesulfonamide

Vue d'ensemble

Description

4-Methoxy-2-nitrobenzenesulfonamide is a chemical compound that has been studied for various applications, including the synthesis of therapeutic agents for Alzheimer’s disease and the preparation of secondary amines. It is a derivative of benzenesulfonamide and has been modified with methoxy and nitro groups at specific positions on the benzene ring, which significantly influence its chemical and physical properties.

Synthesis Analysis

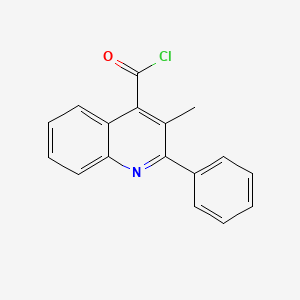

The synthesis of derivatives of 4-methoxybenzenesulfonamide has been reported, where 4-methoxyphenethylamine is reacted with 4-methylbenzenesulfonyl chloride in an aqueous sodium carbonate solution to yield N-(4-methoxyphenethyl)-4-methylbenzensulfonamide. This compound is then further treated with various alkyl/aralkyl halides to produce a series of new N-(4-methoxyphenethyl)-N-(substituted)-4-methylbenzenesulfonamides . Additionally, 4-methoxy-3-nitrobenzenesulfonyl chloride has been used as an intermediate in the synthesis of benzenesulfonamide derivatives, which can be further processed to produce various compounds, including dyes .

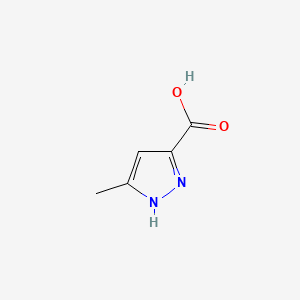

Molecular Structure Analysis

The molecular structure and vibrational properties of nitrobenzenesulfonamides, including 4-nitrobenzenesulfonamide, have been studied using experimental techniques like FT-IR and FT-Raman, as well as density functional theory (DFT) calculations. These studies provide insights into the effects of nitro group substitution on the characteristic bands in the spectra and the optimized structure of the compounds . The crystal structures of related compounds, such as 4-methoxy-N-(4-methylphenyl)benzenesulfonamide, have been determined, revealing the influence of intermolecular interactions on the formation of supramolecular architectures .

Chemical Reactions Analysis

Nitrobenzenesulfonamides, including 4-nitrobenzenesulfonamide, have been shown to undergo smooth alkylation reactions to give N-alkylated sulfonamides in high yields. These sulfonamides can be deprotected to yield secondary amines . The reactivity of these compounds allows for the synthesis of a wide range of secondary amines and diamines, which can be useful in various chemical syntheses .

Physical and Chemical Properties Analysis

The physical and chemical properties of 4-methoxy-2-nitrobenzenesulfonamide derivatives are influenced by the presence of methoxy and nitro substituents. These groups affect the compound's reactivity, solubility, and stability. The introduction of these substituents can also lead to the formation of intramolecular hydrogen bonds, which can stabilize certain conformers of the molecule . The crystal structure analysis reveals how different substituents can lead to different supramolecular architectures due to varying intermolecular interactions .

Applications De Recherche Scientifique

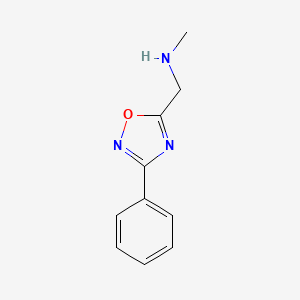

Synthesis of Secondary Amines

4-Methoxy-2-nitrobenzenesulfonamide is notably used in the synthesis of secondary amines. This process involves the conversion of primary amines to their corresponding 2- and 4-nitrobenzenesulfonamides, which then undergo alkylation to yield N-alkylated sulfonamides. These sulfonamides can be deprotected to produce secondary amines in high yields, leveraging reactions like the Mitsunobu reaction or conventional methods. This approach provides an efficient pathway for the synthesis of a variety of secondary amines, showcasing the versatility of 4-methoxy-2-nitrobenzenesulfonamide in synthetic chemistry (Fukuyama et al., 1995); (Kurosawa et al., 2003).

Solid-Phase Synthesis

The compound is instrumental in solid-phase synthesis, where polymer-supported benzenesulfonamides prepared from immobilized primary amines and 2/4-nitrobenzenesulfonyl chloride are used as key intermediates. These intermediates facilitate various chemical transformations, including rearrangements to yield diverse privileged scaffolds. This application highlights its role in creating complex molecular structures in a controlled and efficient manner (Fülöpová & Soural, 2015).

Electrochemical Studies

Electrochemical studies have explored the reduction processes of 2-nitrobenzenesulfonamide and 4-nitrobenzenesulfonamide, providing insights into their behavior under various conditions. These studies have shown that these compounds undergo reduction signals, leading to the formation of anion radicals and dianion radicals. Such research is vital for understanding the electrochemical properties and potential applications of these compounds in various fields, including materials science and electrochemistry (Pérez-Jiménez & Frontana, 2012).

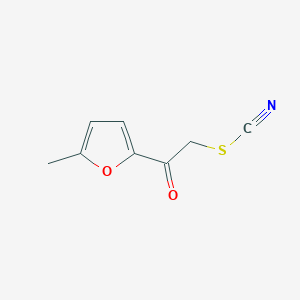

Synthesis of Complex Molecules

4-Methoxy-2-nitrobenzenesulfonamide plays a significant role in the synthesis of complex molecules. For instance, it has been used in the preparation of precursors for “Acid Alizarin Violet N” derivatives. This involves a series of steps including chlorosulfonation, hydrolysis, reduction, and coupling reactions, illustrating its utility in multi-step synthetic processes (Katritzky et al., 1993).

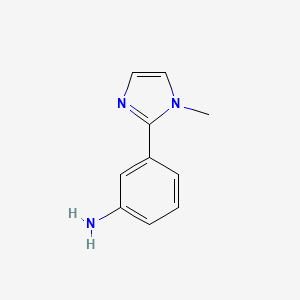

Enzyme Inhibition

In medicinal chemistry, derivatives of 4-methoxy-2-nitrobenzenesulfonamide have been utilized in the development of inhibitors for enzymes like carbonic anhydrases. These studies contribute to the discovery of new drugs and therapeutic agents, demonstrating the compound's relevance in pharmaceutical research (Sapegin et al., 2018).

Corrosion Inhibition

In materials science, derivatives of 4-methoxy-2-nitrobenzenesulfonamide have been investigated for their potential as corrosion inhibitors, particularly for iron. Studies in this area involve quantum chemical calculations and molecular dynamics simulations to understand the adsorption and inhibition properties of these compounds, contributing to the development of more effective corrosion prevention strategies (Kaya et al., 2016).

Propriétés

IUPAC Name |

4-methoxy-2-nitrobenzenesulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2O5S/c1-14-5-2-3-7(15(8,12)13)6(4-5)9(10)11/h2-4H,1H3,(H2,8,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MELAWMCOLMMBNG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)S(=O)(=O)N)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N2O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30588447 | |

| Record name | 4-Methoxy-2-nitrobenzene-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30588447 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Methoxy-2-nitrobenzenesulfonamide | |

CAS RN |

81792-84-9 | |

| Record name | 4-Methoxy-2-nitrobenzene-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30588447 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

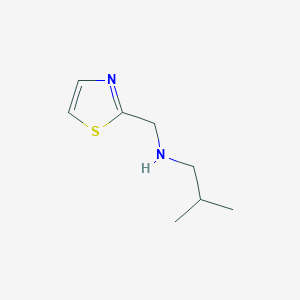

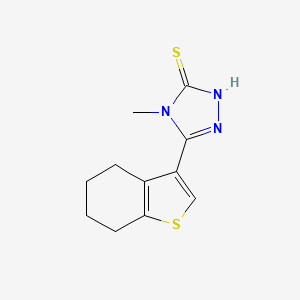

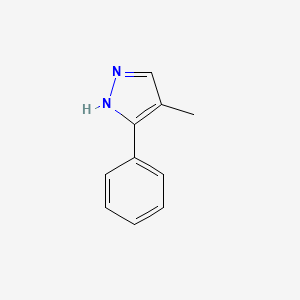

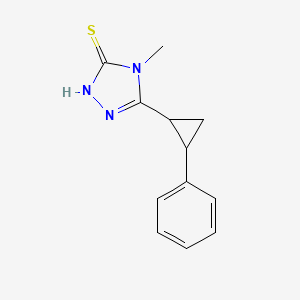

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[2-Methyl-4-(2-morpholin-4-yl-2-oxoethoxy)phenyl]amine](/img/structure/B3022488.png)

![(1-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-3-yl)(pyrrolidin-1-yl)methanone](/img/structure/B3022494.png)

![1-{[(5-Methyl-1,3-thiazol-2-yl)methyl]amino}propan-2-ol dihydrochloride](/img/structure/B3022504.png)